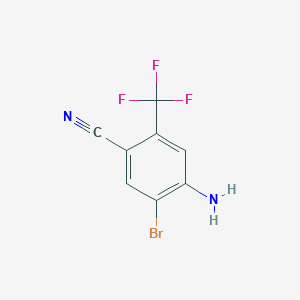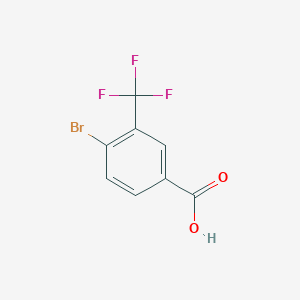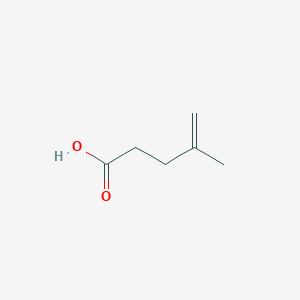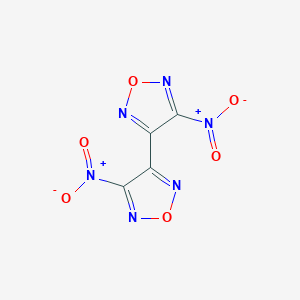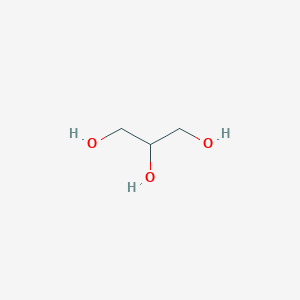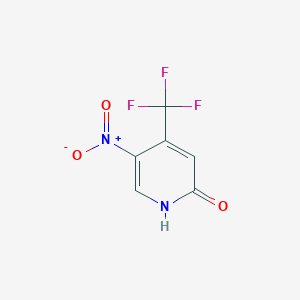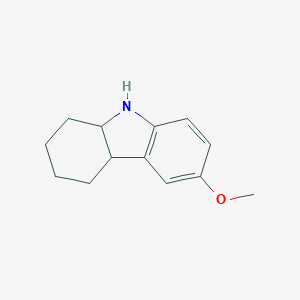
2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole is a heterocyclic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The methoxy group at the 6-position of the carbazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and cyclohexanone.
Cyclization: The key step involves the cyclization of the intermediate to form the carbazole ring. This is usually achieved through a Pictet-Spengler reaction, where the amine group of 2-methoxyaniline reacts with the carbonyl group of cyclohexanone under acidic conditions.
Reduction: The resulting intermediate is then reduced to form the hexahydrocarbazole structure. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the carbazole ring. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Quinone derivatives
Reduction: Fully hydrogenated carbazole derivatives
Substitution: Halogenated or nitrated carbazole derivatives
科学研究应用
2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole has a wide range of applications in scientific research:
Organic Electronics: The compound is used as a donor unit in the synthesis of fluorescent dyes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Material Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole depends on its application:
In Organic Electronics: The compound functions as a donor unit, facilitating the transfer of electrons in OLEDs and DSSCs. The methoxy group enhances its electron-donating ability, improving the efficiency of these devices.
In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved vary depending on the specific pharmaceutical application.
相似化合物的比较
Similar Compounds
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxy-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one: Another methoxy-substituted heterocyclic compound with different ring structure.
Uniqueness
2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole stands out due to its unique combination of a carbazole ring and a methoxy group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring efficient electron donation and specific reactivity.
属性
IUPAC Name |
6-methoxy-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLARBCSJNMGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
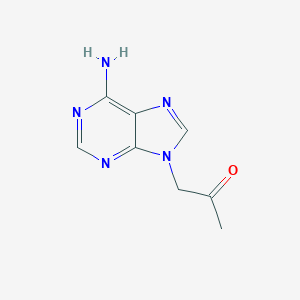

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

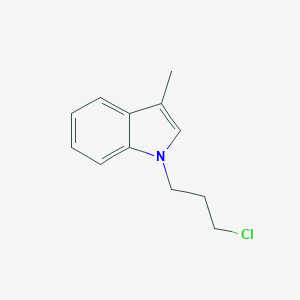
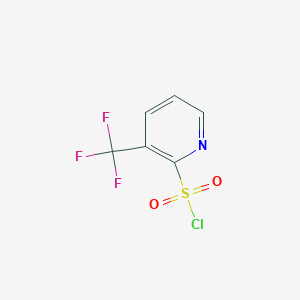
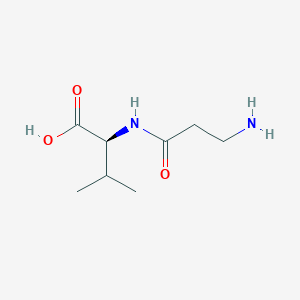
![1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)](/img/structure/B168709.png)
